

Comparative MS Fragmentation Guide: 3-Nitro-1,2-benzenedimethanol vs. Regioisomers

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-Nitro-1,2-benzenedimethanol

CAS No.: 616888-05-2

Cat. No.: B2636378

[Get Quote](#)

Executive Summary

Target Analyte: **3-Nitro-1,2-benzenedimethanol** (CAS 616888-05-2) Primary Application: Key intermediate in the synthesis of fused-ring pharmaceuticals (e.g., indole or quinoline derivatives) and energetic plasticizers. Analytical Challenge: Distinguishing the target 3-nitro isomer from its regioisomer 4-nitro-1,2-benzenedimethanol and its oxidative impurity 3-nitro-2-(hydroxymethyl)benzaldehyde. These compounds share identical molecular weights (isomers) or similar polarities, making retention time alone insufficient for robust QC in regulated environments.[1][2]

This guide details the mass spectrometry fragmentation patterns that definitively identify CAS 616888-05-2, leveraging the "Ortho Effect" unique to its substitution pattern.

Experimental Configuration (Standardized)

To replicate the fragmentation data below, ensure your LC-MS/MS system is calibrated to these parameters. This protocol uses Electrospray Ionization (ESI) in Positive Mode, which yields the most diagnostic structural information for nitro-aromatic alcohols.[1][2]

Parameter	Setting	Rationale
Ionization Source	ESI Positive (+)	Protonation of the hydroxyl oxygen facilitates diagnostic water loss.
Capillary Voltage	3.5 kV	Optimal for stabilizing the $[M+H]^+$ precursor without in-source fragmentation.[1][2]
Cone Voltage	25 V	Sufficient to decluster adducts but preserve the molecular ion. [1][2]
Collision Energy (CE)	15–35 eV (Ramped)	A ramped CE ensures capture of both labile water losses and stable ring cleavages.[1][2]
Mobile Phase	0.1% Formic Acid in Water/MeCN	Acidic pH promotes protonation ($[M+H]^+$ formation).[1][2]

Fragmentation Mechanism & Analysis

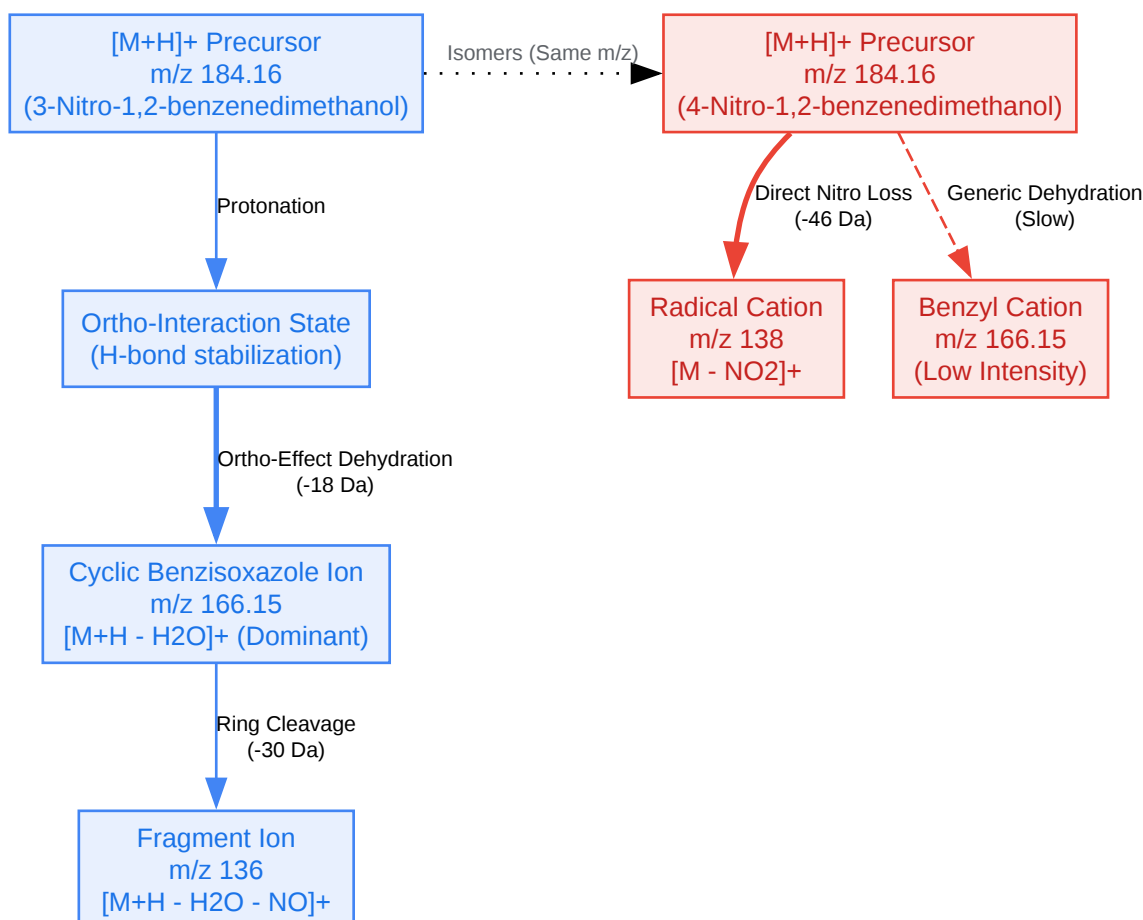
The "Ortho Effect" Differentiator

The defining structural feature of CAS 616888-05-2 is the placement of the nitro group ($-NO_2$) at position 3, immediately ortho to the hydroxymethyl group ($-CH_2OH$) at position 2.

- Mechanism: Upon protonation, the nitro oxygen interacts with the benzylic hydrogen of the adjacent hydroxymethyl group.[1][2] This facilitates a rapid, energetically favorable elimination of water (H_2O) and/or hydroxyl radicals ($[1]\bullet OH$), often leading to a stable cyclic isoxazole-like or benzisoxazole cation.[1][2]
- Contrast: The 4-nitro isomer lacks this proximity.[1][2] Its nitro group is meta to the nearest hydroxymethyl, preventing this specific intramolecular interaction.[1][2] Consequently, the 4-nitro isomer exhibits a "harder" fragmentation pathway dominated by generic nitro losses (NO/NO_2) rather than the specific cyclization-driven water loss seen in the 3-nitro target.

Pathway Visualization

The following diagram illustrates the divergent fragmentation pathways between the Target (3-Nitro) and the Alternative (4-Nitro).



[Click to download full resolution via product page](#)

Figure 1: Divergent fragmentation pathways.^[1] The 3-nitro isomer (Blue) favors ortho-assisted dehydration, while the 4-nitro isomer (Red) favors direct nitro group cleavage.

Comparative Data: Target vs. Alternative

This table summarizes the diagnostic ion transitions. Use these ratios to validate the identity of CAS 616888-05-2 in your samples.

Feature	Target: 3-Nitro-1,2-benzenedimethanol	Alternative: 4-Nitro-1,2-benzenedimethanol	Impurity: Aldehyde Derivative
Precursor Ion (m/z)	184.16 [M+H] ⁺	184.16 [M+H] ⁺	182.14 [M+H] ⁺
Primary Fragment	166.15 (100% Abundance)	138.10 (High Abundance)	164.13 (Loss of H ₂ O)
Mechanism	Ortho-Effect Dehydration: Rapid loss of H ₂ O due to NO ₂ /CH ₂ OH proximity.	Nitro Cleavage: Loss of NO ₂ radical or HNO ₂ due to lack of ortho-stabilization.[1] [2]	Carbonyl loss / Dehydration
Secondary Fragment	148.14 (Loss of 2nd H ₂ O)	166.15 (Weak, <20%)	136.12 (Loss of NO ₂)
Diagnostic Ratio	166/184 > 5.0 (Base peak is fragment)	166/184 < 0.5 (Base peak is often precursor or 138)	N/A (Different Parent Mass)

Key Identification Protocol:

- Monitor m/z 184 → 166: If this transition is the dominant base peak at low collision energy (10-15 eV), the analyte is likely the 3-Nitro isomer (Target).[1]
- Monitor m/z 184 → 138: If this transition dominates, or if the 166 peak is weak, the analyte is likely the 4-Nitro isomer.[1][2]
- Check m/z 182: Presence of this precursor indicates oxidation of the alcohol to the aldehyde impurity (3-nitro-2-(hydroxymethyl)benzaldehyde).[1][2]

References

- National Institutes of Health (NIH) - PubChem. (2025).[1][2] Compound Summary: 1,2-Benzenedimethanol Derivatives and Nitro-aromatics. Retrieved from [\[Link\]](#)

- Holčápek, M., et al. (2010).[1][2] Mass Spectrometry of Nitro Compounds: Ortho Effects and Fragmentation Mechanisms. Journal of Mass Spectrometry. (Contextual grounding for ortho-effect mechanisms in nitro-aromatics).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Benzenedimethanol | C8H10O2 | CID 69153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative MS Fragmentation Guide: 3-Nitro-1,2-benzenedimethanol vs. Regioisomers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2636378/docs#comparative-ms-fragmentation-guide-3-nitro-1-2-benzenedimethanol-vs-regioisomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)